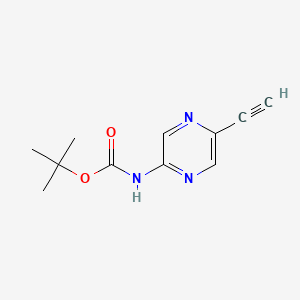

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

CAS No.:

Cat. No.: VC13769535

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O2 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate |

| Standard InChI | InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15) |

| Standard InChI Key | QWFJMWGIHBJWDH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl (5-ethynylpyrazin-2-yl)carbamate is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The pyrazine ring provides a planar, aromatic scaffold, while the ethynyl (–C≡CH) and Boc (–OC(O)C(CH₃)₃) groups introduce sites for further functionalization. Key structural features include:

-

Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, conferring electron-deficient properties that facilitate nucleophilic substitutions .

-

Ethynyl Substituent: A sp-hybridized carbon-carbon triple bond at the 5-position, enabling click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions (e.g., Sonogashira) .

-

Boc Protecting Group: A tert-butyl carbamate moiety at the 2-position, which stabilizes the amine during synthetic workflows and can be selectively cleaved under acidic conditions .

The compound’s SMILES notation is CC(C)(C)OC(=O)Nc1ncc(C#C)cn1, and its InChIKey is NTMJGYRFMXFNIC-UHFFFAOYSA-N, as inferred from related ethynyl-carbamate systems .

Synthesis and Manufacturing

Route 1: Direct Carbamate Protection of Pyrazinamine

A plausible synthesis begins with 5-ethynylpyrazin-2-amine, which undergoes carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP :

Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

Route 2: Sonogashira Coupling on Halogenated Precursors

An alternative approach involves introducing the ethynyl group via palladium-catalyzed coupling. For example, 5-bromo-2-(Boc-amino)pyrazine reacts with trimethylsilylacetylene (TMSA), followed by deprotection :

Key Considerations:

-

Catalysts: Pd(PPh₃)₄ (2–5 mol%), CuI (1–2 mol%)

-

Solvent: Diethylamine or DMF

-

Deprotection: Mild basic conditions to remove TMS without affecting the Boc group .

Physicochemical Properties

Data inferred from structurally similar compounds (e.g., tert-butyl (6-ethynylpyridin-2-yl)carbamate ) suggest the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 293.6 ± 25.0°C (predicted) |

| LogP (Partition Coefficient) | 1.8–2.2 (indicative of moderate lipophilicity) |

| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in water |

The ethynyl group enhances reactivity toward electrophiles, while the Boc carbamate provides steric protection, improving stability during storage and handling .

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry:

Applications:

-

Labeling biomolecules (e.g., peptides, antibodies)

-

Synthesizing metal-organic frameworks (MOFs) with pyrazine linkers .

Cross-Coupling Reactions

The ethynyl group enables Sonogashira coupling with aryl or heteroaryl halides, expanding the molecular architecture:

Typical Partners: Iodoarenes, bromopyridines.

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, trifluoroacetic acid), yielding the free amine for further derivatization :

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s structure aligns with intermediates in Janus kinase (JAK) inhibitor synthesis, such as upadacitinib . Ethynyl groups facilitate late-stage diversification via click chemistry, streamlining the production of analog libraries.

Materials Science

Pyrazine-ethynyl derivatives are explored as conductive polymers and coordination ligands in catalysis. The rigid pyrazine core enhances thermal stability, while the ethynyl group enables cross-linking .

Future Directions

Research opportunities include:

-

Catalytic Applications: Exploiting the ethynyl-pyrazine motif in heterogeneous catalysis.

-

Bioconjugation Tools: Developing cleavable linkers for targeted drug delivery.

-

Polymer Chemistry: Designing ethynyl-functionalized monomers for conductive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume